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molecular formula C14H26O2 B8633941 Oxacyclopentadecan-2-one CAS No. 3537-83-5

Oxacyclopentadecan-2-one

Cat. No. B8633941
M. Wt: 226.35 g/mol
InChI Key: LFSYLMRHJKGLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617304B1

Procedure details

A 31.4 g (60.0 mmol) portion of 3,7,11,15-tetramethyl-2-hexadecenyl 14-hydroxytetradecanoate, 5.9 g (20 mmol) of 3,7,11,15-tetramethyl-2-hexadecenol and 0.5 g of magnesium oxide were put into the same apparatus of Inventive Example 1 and the reaction was carried out under conditions of 190 to 220° C. and 1.3 kPa to 130 Pa to obtain 33.5 g of a colorless and transparent distillate 6.5 hours thereafter. This distillate contained 12.1 g of cyclotetradecanolide (yield 89%) and 18.9 g of 3,7,11,15-tetramethyl-2-hexadecenol (recovery ratio 80%).
Name
3,7,11,15-tetramethyl-2-hexadecenyl 14-hydroxytetradecanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,7,11,15-tetramethyl-2-hexadecenol
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
3,7,11,15-tetramethyl-2-hexadecenol
Quantity
18.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OCCCCCCCCCCCCC[C:15]([O:17][CH2:18][CH:19]=[C:20](C)[CH2:21][CH2:22][CH2:23][CH:24](C)[CH2:25][CH2:26][CH2:27][CH:28](C)[CH2:29][CH2:30]CC(C)C)=[O:16].CC(CCCC(C)CCCC(C)CCCC(C)C)=CCO.[O-2].[Mg+2]>>[CH2:24]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][O:17][C:15](=[O:16])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1 |f:2.3|

Inputs

Step One
Name
3,7,11,15-tetramethyl-2-hexadecenyl 14-hydroxytetradecanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCCCCCCC(=O)OCC=C(CCCC(CCCC(CCCC(C)C)C)C)C
Step Two
Name
3,7,11,15-tetramethyl-2-hexadecenol
Quantity
5.9 g
Type
reactant
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Four
Name
3,7,11,15-tetramethyl-2-hexadecenol
Quantity
18.9 g
Type
reactant
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out under conditions of 190 to 220° C. and 1.3 kPa to 130 Pa
CUSTOM
Type
CUSTOM
Details
to obtain 33.5 g of a colorless and transparent distillate 6.5 hours
Duration
6.5 h

Outcomes

Product
Name
Type
product
Smiles
C1CCCCCCC(=O)OCCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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